

2-Amino-5-iodo-4-methoxypyrimidine solubility in different solvents

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Compound of Interest

Compound Name: 2-Amino-5-iodo-4-methoxypyrimidine

Cat. No.: B582037

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An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-5-iodo-4-methoxypyrimidine**. Due to the limited availability of direct solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for a structurally analogous compound, 2-Amino-4-chloro-6-methoxypyrimidine, to provide a reasonable estimation of its solubility profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of **2-Amino-5-iodo-4-methoxypyrimidine** in various solvents.

Estimated Solubility Data

Quantitative solubility data for the analogous compound, 2-Amino-4-chloro-6-methoxypyrimidine, was determined experimentally using high-performance liquid chromatography (HPLC) analysis across a range of temperatures.^[1] The data, presented in mole fraction, indicates that solubility generally increases with temperature.^[1] The order of solubility in the tested solvents at a given temperature was found to be: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.^[1]

Table 1: Mole Fraction Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Various Solvents at Different Temperatures (K)[1]

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol
273.15	0.00158	0.00192	0.00245	0.00211
278.15	0.00186	0.00223	0.00283	0.00244
283.15	0.00218	0.00259	0.00328	0.00282
288.15	0.00256	0.00301	0.00381	0.00327
293.15	0.00302	0.00351	0.00443	0.00379
298.15	0.00355	0.00409	0.00516	0.00441
303.15	0.00418	0.00478	0.00602	0.00513
308.15	0.00492	0.00558	0.00702	0.00597
313.15	0.00579	0.00652	0.00819	0.00695
318.15	0.00681	0.00763	0.00956	0.00810
323.15	0.00801	0.00892	0.01115	0.00944

Temperature (K)	Chloroform	Toluene	Ethyl Acetate	Acetonitrile
273.15	0.00312	0.00141	0.00421	0.00245
278.15	0.00359	0.00164	0.00484	0.00283
283.15	0.00414	0.00191	0.00557	0.00328
288.15	0.00477	0.00222	0.00642	0.00381
293.15	0.00549	0.00258	0.00740	0.00443
298.15	0.00633	0.00300	0.00853	0.00516
303.15	0.00730	0.00349	0.00984	0.00602
308.15	0.00841	0.00406	0.01135	0.00702
313.15	0.00969	0.00473	0.01309	0.00819
318.15	0.01117	0.00550	0.01511	0.00956
323.15	0.01289	0.00641	0.01744	0.01115

Temperature (K)	Acetone	N,N-dimethylformamide	1,4-Dioxane	Ethyl Benzene
273.15	0.00603	0.01542	0.00833	0.00129
278.15	0.00694	0.01774	0.00959	0.00150
283.15	0.00799	0.02041	0.01104	0.00174
288.15	0.00921	0.02348	0.01271	0.00202
293.15	0.01061	0.02701	0.01463	0.00235
298.15	0.01223	0.03108	0.01685	0.00273
303.15	0.01410	0.03577	0.01940	0.00318
308.15	0.01626	0.04118	0.02234	0.00370
313.15	0.01875	0.04740	0.02573	0.00431
318.15	0.02162	0.05455	0.02964	0.00502
323.15	0.02493	0.06277	0.03415	0.00585

Experimental Protocols

To determine the precise solubility of **2-Amino-5-iodo-4-methoxypyrimidine**, the following established protocols for kinetic and thermodynamic solubility assays can be employed.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.^{[2][3]}

Materials:

- Test Compound (**2-Amino-5-iodo-4-methoxypyrimidine**)
- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent)
- Nephelometer or UV spectrophotometer
- Filtration apparatus (e.g., MultiScreen® Solubility filter plates)
- Pipettes and tips
- Incubator

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[2]
- **Plate Setup:** Dispense a small volume (e.g., 5 μ L) of the DMSO stock solution into the wells of a microtiter plate.
- **Buffer Addition:** Add the appropriate buffer (e.g., PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 2%) to minimize its effect on solubility.[3]
- **Mixing and Incubation:** Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[4]
- **Analysis:**
 - **Nephelometric Method:** Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[4]
 - **Direct UV Method:** Filter the solutions to separate any undissolved particles. Measure the UV absorbance of the filtrate at the compound's λ_{max} using a UV spectrophotometer.[4]
- **Data Analysis:** Construct a calibration curve using known concentrations of the compound to determine the solubility from the measured absorbance.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[\[5\]](#)[\[6\]](#)

Materials:

- Test Compound (**2-Amino-5-iodo-4-methoxypyrimidine**) in solid form
- Selected solvent(s)
- Stoppered flasks or vials
- Shaking incubator or orbital shaker
- Centrifuge or filtration system (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

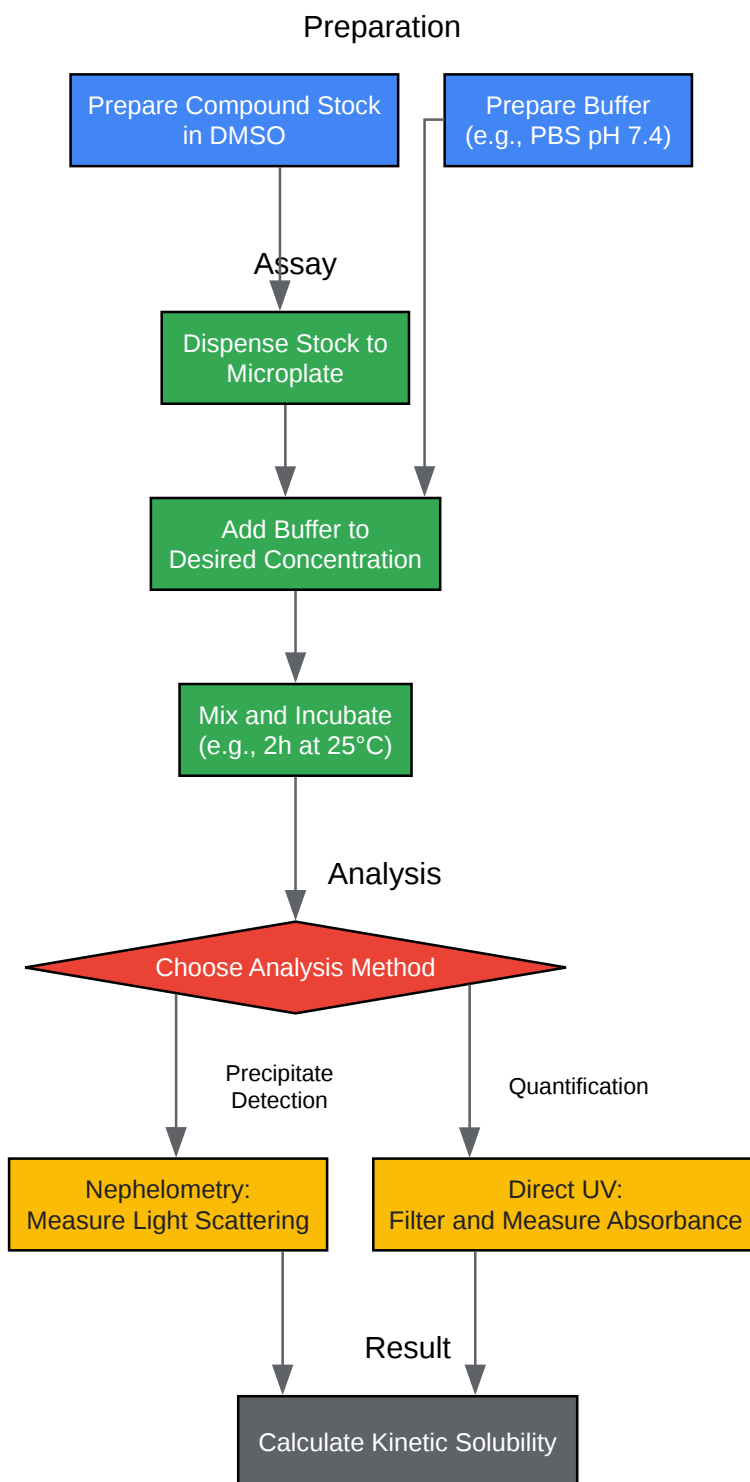
Procedure:

- Sample Preparation: Add an excess amount of the solid test compound to a known volume of the solvent in a stoppered flask. Ensure there is undissolved solid remaining.[\[7\]](#)
- Equilibration: Place the flasks in a shaking incubator at a constant temperature and agitate for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[5\]](#)[\[6\]](#)
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[\[2\]](#)
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.
- pH Measurement: For aqueous solutions, measure the pH of the saturated solution to assess the influence of the compound on the final pH.[\[7\]](#)

Visualizations

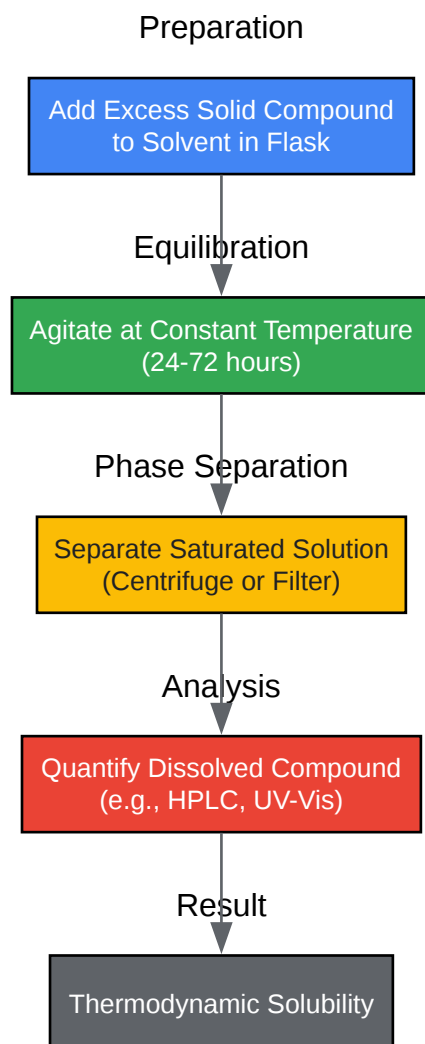
The following diagrams illustrate the workflows for determining kinetic and thermodynamic solubility.

Kinetic Solubility Determination Workflow

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Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility (Shake-Flask) Workflow



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Caption: Workflow for Thermodynamic Solubility Assay.

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